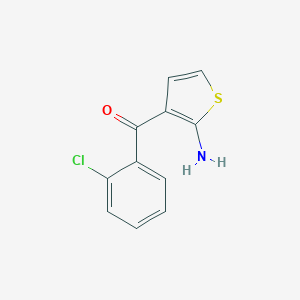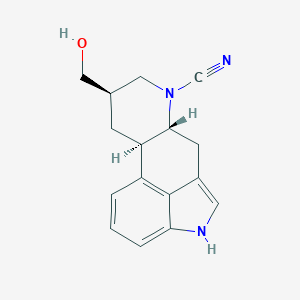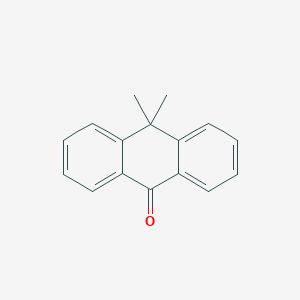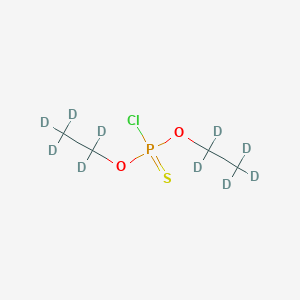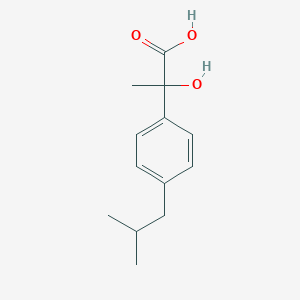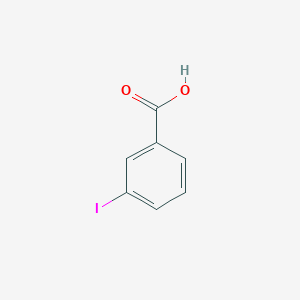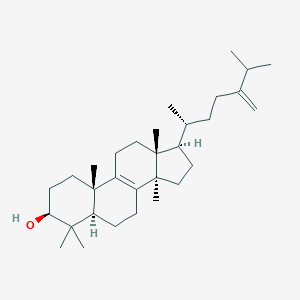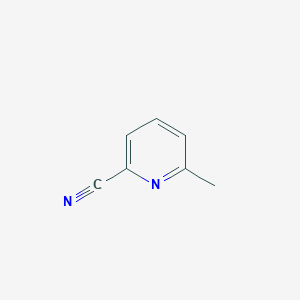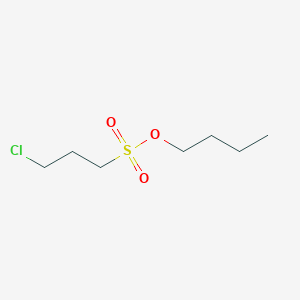
Butyl 3-chloropropylsulfonate
Übersicht
Beschreibung
Synthesis Analysis
Sulfonate compounds like tert-butylsulfonamide have been used as nitrogen sources for catalytic reactions. The N-chloramine salt of tert-butylsulfonamide, for instance, is efficient in catalytic aminohydroxylation and aziridination of olefins (Gontcharov, Liu, & Sharpless, 1999). Another example is the synthesis of tetrahydrofurans from aryl 3-chloropropylsulfoxides, where carbanions react with nonenolizable aldehydes (Komsta, Barbasiewicz, & Mąkosza, 2010).
Molecular Structure Analysis
The structure of sulfonate compounds is often characterized by the presence of a sulfonyl group attached to an organic moiety. For example, the structure of 3-bromo-2-(tert-butylsulfonyl)-1-propene illustrates a typical sulfonate structure with a sulfonyl group linked to a propene chain (Auvray, Knochel, & Normant, 1985).
Chemical Reactions and Properties
Sulfonate compounds demonstrate a range of chemical reactions. For instance, tert-butanesulfinyl imines exhibit stereoselective cycloaddition with arynes, leading to the synthesis of cyclic sulfoximines (Ye et al., 2014). Additionally, 3-bromo-2-(tert-butylsulfonyl)-1-propene shows multi-coupling reactions with various electrophiles (Auvray, Knochel, & Normant, 1985).
Physical Properties Analysis
The physical properties of sulfonate compounds like Butyl 3-chloropropylsulfonate can be deduced from similar compounds. These properties generally include solubility in organic solvents, melting and boiling points, and stability under various conditions. For instance, the stability and solubility of tert-butylsulfinyl imines are important for their use in asymmetric synthesis of amines (Ellman, Owens, & Tang, 2002).
Chemical Properties Analysis
Chemical properties of sulfonate compounds are largely defined by their reactivity and the types of chemical reactions they can undergo. The presence of the sulfonyl group often imparts unique reactivity patterns, such as in the case of tert-butyl hydroperoxide mediated cascade synthesis of 3-arylsulfonylquinolines (Zhang et al., 2016).
Wissenschaftliche Forschungsanwendungen
Application 1: Production of Butanol from Lignocellulosic Biomass
- Summary of the Application : Butanol, a useful biofuel and important platform chemical, has attracted great interest due to its excellent fuel properties (high energy density, excellent mixability, low volatility and corrosiveness) . Biobutanol production from lignocellulosic biomass through acetone–butanol–ethanol (ABE) fermentation has gained much interest globally due to its sustainable supply and non-competitiveness with food .
- Methods of Application or Experimental Procedures : The process involves the pretreatment and hydrolysis of hemicellulose and cellulose during ABE fermentation . Challenges are discussed, including low concentrations of fermentation sugars, inhibitors, detoxification, and carbon catabolite repression .
- Results or Outcomes : The production of butanol from biomass has been a focus of several studies, but the low concentration and productivity of butanol production and the price of raw materials are limitations for butanol fermentation . Researchers have focused on genetically modified metabolic butanol production from renewable biomass, advanced fermentation technologies in butanol production as a supplement of electron carriers (Ecs), and multistage continuous fermentation and product separation techniques .
Application 2: Chemical Intermediate
- Summary of the Application : Butyl 3-Chloropropylsulfonate is commonly used as an intermediate in organic synthesis to prepare other compounds .
- Methods of Application or Experimental Procedures : The specific methods and procedures can vary greatly depending on the target compound. Typically, it involves reactions under controlled conditions with other reagents .
- Results or Outcomes : The outcomes depend on the specific synthesis process. The compound can be used to synthesize a wide range of other compounds .
Application 3: Drug Manufacturing
- Summary of the Application : The compound can be used to synthesize certain drugs and drug intermediates .
- Methods of Application or Experimental Procedures : The specific methods and procedures can vary greatly depending on the target drug or drug intermediate. It typically involves reactions under controlled conditions with other reagents .
- Results or Outcomes : The outcomes depend on the specific synthesis process. The compound can be used to synthesize a wide range of drugs and drug intermediates .
Application 4: Catalyst
- Summary of the Application : Butyl 3-Chloropropylsulfonate can be used as a ligand for some catalysts .
- Methods of Application or Experimental Procedures : The specific methods and procedures can vary greatly depending on the target catalyst. It typically involves reactions under controlled conditions with other reagents .
- Results or Outcomes : The outcomes depend on the specific synthesis process. The compound can be used to synthesize a wide range of catalysts .
Application 5: Adhesives & Sealants
- Summary of the Application : Butyl rubber, which can be synthesized using Butyl 3-Chloropropylsulfonate, is used in the manufacture of adhesives and sealants .
- Methods of Application or Experimental Procedures : The specific methods and procedures can vary greatly depending on the target adhesive or sealant. It typically involves reactions under controlled conditions with other reagents .
- Results or Outcomes : The outcomes depend on the specific synthesis process. The compound can be used to synthesize a wide range of adhesives and sealants .
Application 6: Roofing and Waterproofing Membranes
- Summary of the Application : Butyl rubber, which can be synthesized using Butyl 3-Chloropropylsulfonate, is used in the manufacture of roofing and waterproofing membranes .
- Methods of Application or Experimental Procedures : The specific methods and procedures can vary greatly depending on the target roofing or waterproofing membrane. It typically involves reactions under controlled conditions with other reagents .
- Results or Outcomes : The outcomes depend on the specific synthesis process. The compound can be used to synthesize a wide range of roofing and waterproofing membranes .
Safety And Hazards
Eigenschaften
IUPAC Name |
butyl 3-chloropropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3S/c1-2-3-6-11-12(9,10)7-4-5-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBOVFGBJXYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437523 | |
| Record name | Butyl 3-chloropropylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-chloropropylsulfonate | |
CAS RN |
146475-47-0 | |
| Record name | Butyl 3-chloropropylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-propane-1-sulfonic acid butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester](/img/structure/B28717.png)
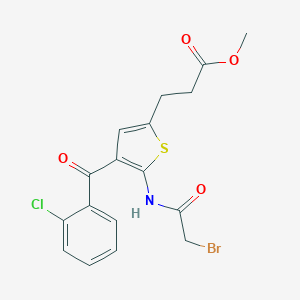
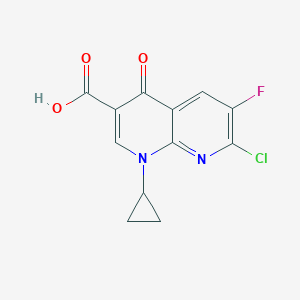
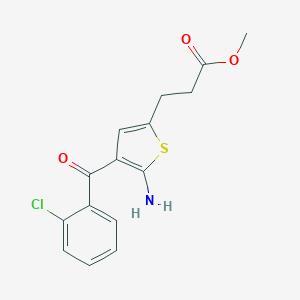
![3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-2-propyn-1-ol](/img/structure/B28725.png)
